1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol
Description
1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol is a chiral secondary alcohol featuring a cyclopropane ring directly attached to a 4-chloro-2-methylphenyl-substituted carbon. The cyclopropane ring likely enhances metabolic stability and influences intermolecular interactions compared to linear alkyl chains .
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-1-cyclopropylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-8-7-10(13)5-6-11(8)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLORGPJQZYVRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters (Table 1)
| Step | Reagents/Conditions | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| HWE Reaction | NaH, THF, α-alkoxy phosphonate, cyclopropyl methyl ketone | 10–30°C | 2–8 h | 70–85% | |
| Reduction | NaBH₄, MeOH | 0–25°C | 1–3 h | 90–95% |
The HWE reaction employs sodium hydride (NaH) in tetrahydrofuran (THF), with a molar ratio of 1.0–1.2:1.0–1.2:2.0–2.5 for the phosphonate, ketone, and base, respectively. Subsequent hydrolysis under acidic conditions (e.g., HCl) followed by reduction ensures high regioselectivity.
Grignard Addition to Aryl Ketones
A Grignard reagent-based approach involves the nucleophilic addition of cyclopropyl magnesium bromide to a substituted acetophenone. For example:
-
Substrate Preparation : 4-Chloro-2-methylacetophenone is synthesized via Friedel-Crafts acylation of 4-chloro-2-methyltoluene.
-
Grignard Reaction : Cyclopropyl magnesium bromide attacks the carbonyl carbon of the ketone, forming the tertiary alcohol after aqueous workup.
Optimization Insights
-
Solvent Effects : Diethyl ether or THF enhances reagent solubility and reaction efficiency.
-
Temperature Control : Slow addition of the Grignard reagent at −10°C minimizes side reactions.
-
Yield : 65–80% after purification by silica gel chromatography.
This method is advantageous for its simplicity but requires stringent anhydrous conditions.
Enzymatic Kinetic Resolution
The thesis by Trohjell highlights enzymatic methods for resolving enantiomers in betaxolol synthesis. For 1-(4-chloro-2-methylphenyl)-1-cyclopropyl ethanol, lipase-mediated kinetic resolution could separate racemic mixtures into enantiopure forms. Key steps include:
-
Esterification : Racemic alcohol is converted to an ester (e.g., acetate) using vinyl acetate.
-
Enzymatic Hydrolysis : Lipase selectively hydrolyzes one enantiomer of the ester, leaving the desired (R)- or (S)-alcohol.
Comparative Efficiency (Table 2)
| Enzyme | Substrate | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|
| Candida antarctica | Racemic acetate | >98% | 45% |
| Pseudomonas cepacia | Racemic butyrate | 95% | 50% |
This method is ideal for producing enantiopure intermediates but requires optimization of enzyme-substrate compatibility.
Hydrolysis of Enol Ethers
Enol ethers serve as protected ketone precursors. For instance:
-
Enol Ether Synthesis : 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl enol ether is prepared via acid-catalyzed condensation of cyclopropanol with 4-chloro-2-methylbenzaldehyde.
-
Acidic Hydrolysis : The enol ether undergoes hydrolysis in aqueous HCl to yield the tertiary alcohol.
Reaction Conditions
-
Acid Concentration : 10–15% HCl maximizes hydrolysis efficiency.
-
Solvent System : A mixture of water and THF (3:1) ensures homogeneity.
Palladium-Catalyzed Cross-Coupling
Aryl halides can undergo cross-coupling with cyclopropyl boronic acids to form C–C bonds. For example:
-
Suzuki-Miyaura Coupling : 4-Chloro-2-methylbromobenzene reacts with cyclopropyl boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃.
-
Oxidation and Reduction : The coupled product is oxidized to a ketone and subsequently reduced.
Limitations
-
Boronic Acid Availability : Cyclopropyl boronic acid derivatives are less commercially accessible.
-
Side Reactions : Homocoupling of aryl halides may occur without rigorous degassing.
Chemical Reactions Analysis
1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares key structural and physicochemical attributes of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol with related compounds:
Notes:
- The 2-methyl group on the phenyl ring may enhance lipophilicity, influencing bioavailability and membrane permeability .
Stereochemical and Crystallographic Insights
- Chirality: Enantiopure analogs (e.g., 4-chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol) highlight the importance of absolute configuration in biological activity and catalytic performance . Intramolecular hydrogen bonds (e.g., O–H⋯N) stabilize conformations, as seen in crystallographic studies .
- Crystal Packing : Cyclopropane-containing compounds often exhibit unique packing modes due to ring strain. For example, spiraled hydrogen-bonded chains are observed in related structures .
Biological Activity
1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an ethanol moiety, with a para-chloro and methyl substitution on the aromatic ring. This unique structure may contribute to its diverse biological activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing electron-withdrawing groups (EWGs) at specific positions on the aromatic ring have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating potent activity .
- Antimicrobial Activity : The compound's structural analogs have also been evaluated for their antimicrobial properties. Research has indicated that certain derivatives possess strong inhibitory effects against bacterial strains, suggesting potential applications in treating infections .
- Neuropharmacological Effects : Some studies have explored the impact of related compounds on neuropharmacological pathways. For example, antagonism of corticotropin-releasing factor (CRF) receptors has been linked to reduced anxiety-like behaviors in preclinical models of alcohol dependence, which may be relevant for understanding the behavioral effects of this compound .
Case Studies and Research Findings
Several research studies have highlighted the biological activity of compounds structurally related to this compound:
- Anticancer Studies :
- Antimicrobial Efficacy :
- Neuropharmacological Insights :
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole Derivative A | MCF-7 | 0.19 | G1 phase arrest, apoptosis |
| Oxadiazole Derivative B | HCT-116 | 0.48 | G1 phase arrest, apoptosis |
| This compound | TBD | TBD | TBD |
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Benzo[h]chromene Derivative A | E. coli | 0.5 µg/mL | Cell wall synthesis inhibition |
| Benzo[h]chromene Derivative B | S. aureus | 0.3 µg/mL | DNA replication inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol?
- Methodological Answer :
-
Step 1 : Condensation reactions using aromatic ketones (e.g., 1-(5-chloro-2-hydroxyphenyl)ethanone) with cyclopropyl amines under reflux in ethanol or methanol. Catalytic bases like anhydrous K₂CO₃ improve yields .
-
Step 2 : Reduction of intermediate ketones to secondary alcohols using NaBH₄ in THF/ethanol (1:1 v/v) at 273 K. This step requires strict temperature control to avoid byproducts .
-
Step 3 : Purification via recrystallization (ethanol or n-hexane) or thin-layer chromatography (chloroform) .
Table 1 : Example Synthetic Conditions from Analogous Compounds
Reaction Step Reagents/Conditions Yield Reference Condensation Methanol, RT, 48 h 83.5% Reduction NaBH₄, THF/ethanol 85%
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). Validate intramolecular hydrogen bonds (e.g., O–H⋯N) and dihedral angles between aromatic rings .
- Spectroscopy :
- ¹H/¹³C NMR : Identify protons on chiral centers (δ ~4.5–5.5 ppm for –OH; δ ~1.5–2.5 ppm for cyclopropyl CH₂) .
- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretches .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be addressed?
- Methodological Answer :
- Use enantiopure starting materials (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) to control chiral centers .
- X-ray refinement : Employ SHELXL to confirm R/R configurations and detect conformational distortions (e.g., envelope conformations in cyclopropyl groups) .
- Chiral chromatography : Separate diastereomers using silica-gel columns with chloroform/hexane gradients .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
-
Modify substituents : Introduce electron-withdrawing groups (e.g., –CF₃) to the phenyl ring to enhance bioactivity. Compare with analogs like 1-(4-methylphenyl)ethanol .
-
Biological assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
-
Computational modeling : Use DFT calculations to correlate substituent effects with logP and binding affinity .
Table 2 : Hypothetical SAR Data for Derivatives
Derivative LogP MIC (µg/mL) Parent compound 3.2 12.5 4-CF₃-phenyl analog 3.8 6.25 2,4-Dimethylphenyl derivative 3.5 25.0
Q. How can contradictions in crystallographic or spectroscopic data be resolved?
- Methodological Answer :
- Cross-validation : Compare X-ray data with DFT-optimized geometries (e.g., using Gaussian 16) to detect outliers in bond lengths/angles .
- Multi-method refinement : Use SHELX (for small molecules) and PHENIX (for macromolecules) to resolve twinning or disordered regions .
- Dynamic NMR : Analyze variable-temperature ¹H NMR to study conformational exchange in cyclopropyl groups .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields or purity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
